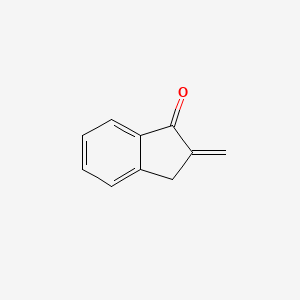
2-Methyleneindanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyleneindanone is an organic compound with the molecular formula C10H8O It is a derivative of indanone, characterized by the presence of a methylene group at the second position of the indanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyleneindanone can be achieved through several methods. One common approach involves the reaction of 2-bromoaryl ketones with allylboration followed by a Mizoroki-Heck cyclization. This one-pot catalytic enantioselective process uses Brønsted acid and palladium catalysis to yield 3-methyleneindanes with high enantiomeric ratios . Another method involves the base-catalyzed rearrangement of 2-bis(methylthio)methyleneindan-1-one using sodium hydride in dimethylformamide under nitrogen .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyleneindanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Aplicaciones Científicas De Investigación
2-Methyleneindanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyleneindanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles to form covalent bonds. This reactivity is due to the presence of the methylene group, which enhances the compound’s electrophilic character . Additionally, the compound’s structure allows it to participate in π-π interactions and hydrogen bonding, further influencing its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Methyleneindanone include:
2-Methyl-1-indanone: A derivative with a methyl group instead of a methylene group.
1-Indanone: The parent compound without any substituents at the second position.
2,3-Dihydro-1H-inden-1-one: A reduced form of indanone with a saturated ring.
Uniqueness
This structural feature enhances its electrophilic character, making it more reactive in certain chemical reactions and potentially more versatile in synthetic applications .
Propiedades
Fórmula molecular |
C10H8O |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-methylidene-3H-inden-1-one |
InChI |
InChI=1S/C10H8O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5H,1,6H2 |
Clave InChI |
KIHZRNKAKDXATD-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-5-[(Phenylmethoxy)imino]-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B8604705.png)





![Methyl 2-methyl-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B8604743.png)
![2-(1,2-Benzothiazol-7-yl)-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8604768.png)


